molecular formula C10H8BrF3O4S B13971177 Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate

Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate

Cat. No.: B13971177
M. Wt: 361.13 g/mol
InChI Key: RKDHMXMJKBWUJE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is an organic compound that features a trifluoromethylsulfonyl group, a bromine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethylsulfonyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfonic acids .

Scientific Research Applications

Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 4-bromo-3-(trifluoromethyl)benzoate
  • Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .

Properties

Molecular Formula

C10H8BrF3O4S

Molecular Weight

361.13 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-5-(trifluoromethylsulfonyl)benzoate

InChI

InChI=1S/C10H8BrF3O4S/c1-5-7(11)3-6(9(15)18-2)4-8(5)19(16,17)10(12,13)14/h3-4H,1-2H3

InChI Key

RKDHMXMJKBWUJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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